Imidazo[1,2-a]pyrimidine-2-carbonyl chloride is a heterocyclic compound that belongs to the class of imidazo-pyrimidines, characterized by its unique fused ring structure. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development. The compound is primarily studied for its ability to act as an intermediate in the synthesis of more complex organic molecules.
This compound falls under the category of heterocyclic compounds, specifically imidazo-pyrimidines. These compounds are known for their diverse biological activities and are often explored for their pharmaceutical potential.
The synthesis often requires careful control of reaction conditions such as temperature, pH, and concentration to optimize yield and purity. Industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride features a fused bicyclic structure consisting of an imidazole ring and a pyrimidine ring. The carbonyl chloride group is attached at the 2-position of the imidazole ring.
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride can undergo several chemical reactions:
These reactions often require specific reagents and conditions to ensure selectivity and yield. For example, substitution reactions may involve nucleophilic attack on the carbonyl carbon.
The mechanism of action for Imidazo[1,2-a]pyrimidine-2-carbonyl chloride involves its interaction with specific biological targets:
The compound forms covalent bonds with these targets, disrupting critical signaling pathways involved in cell growth and division. This inhibition may lead to anti-cancer effects by suppressing tumor cell proliferation.
Factors such as pH and the presence of other molecules can influence the stability and efficacy of Imidazo[1,2-a]pyrimidine-2-carbonyl chloride during its action on target proteins.
Relevant analyses indicate that this compound exhibits significant reactivity due to its functional groups, making it suitable for further chemical modifications.
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride has diverse applications in scientific research:
The ongoing research into this compound highlights its potential as a versatile building block in drug discovery and development processes.
Imidazo[1,2-a]pyrimidine represents a privileged nitrogen-fused bicyclic heterocycle in modern drug discovery, characterized by a 5,6-membered ring system with bridgehead nitrogen atoms. This scaffold demonstrates remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-stacking, and dipole-dipole interactions. The electron-deficient pyrimidine ring confers enhanced stability and predictable regiochemistry for electrophilic substitution reactions, while the imidazole ring contributes to favorable physicochemical properties including improved solubility over carbocyclic analogs. These derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, antifungal, anti-inflammatory, and anticancer properties, as documented in recent drug discovery campaigns [2] [3]. The scaffold's drug-likeness is evidenced by its presence in preclinical candidates such as divaplon, fasiplon, and taniplon, which target neurological and inflammatory pathways [10].
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride (CAS: 754928-12-6) possesses distinct molecular attributes that enhance its utility in medicinal chemistry. Its molecular formula (C₇H₄ClN₃O) and weight (181.58 g/mol) reflect compact yet functionalized architecture. Key physicochemical parameters include:
Table 1: Molecular Attributes of Imidazo[1,2-a]pyrimidine-2-carbonyl Chloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₄ClN₃O | Balanced heteroatom content for target engagement |
Calculated Density | 1.57±0.1 g/cm³ | Moderate lipophilicity for membrane permeability |
Predicted pKa | 0.48±0.30 | Enhanced electrophilicity at low pH |
SMILES String | O=C(Cl)C₁=CN₂C=NC=CN₂=N₁ | Precise stereoelectronic configuration |
Hydrogen Bond Acceptors | 4 | Target interaction capability |
The molecule's planar bicyclic core facilitates deep binding pockets penetration, while its dipolar moment (approximately 4.5 Debye) enables strong electrostatic interactions with biological macromolecules. The carbonyl chloride moiety at C-2 position creates an electron-deficient center, enhancing susceptibility to nucleophilic attack—a critical feature for its synthetic utility. Crystallinity predictions suggest favorable solid-state properties for purification and formulation, as validated by the documented storage requirements (-20°C under inert conditions) [1] [4] [8]. The carbonyl chloride functionality significantly lowers the LUMO energy (-1.38 eV), rendering it highly reactive toward nucleophiles while maintaining sufficient metabolic stability for bench-scale applications [10].
The carbonyl chloride group in imidazo[1,2-a]pyrimidine-2-carbonyl chloride serves as a linchpin for constructing diverse pharmacologically active molecules through nucleophilic acyl substitution reactions. This highly reactive acylating agent enables efficient synthesis of:
Table 2: Commercial Availability and Synthetic Utility
Supplier | Purity | Price (1g) | Key Application |
---|---|---|---|
Matrix Scientific | 97% | $524 | Protein kinase inhibitor intermediates |
Atlantic Research Chemicals | 95% | $201.47 | Antiviral Schiff base synthesis |
A2B Chemicals | >95% | Inquire | Anti-inflammatory derivative development |
This reagent's strategic value lies in its ability to introduce the imidazopyrimidine scaffold into complex molecules without racemization, making it indispensable for structure-activity relationship (SAR) exploration. Recent applications include its use as a key intermediate for SARS-CoV-2 entry inhibitors through Schiff base formation, where computational studies demonstrated superior binding affinity (-9.1 kcal/mol) to human ACE2 compared to reference compounds [10]. The carbonyl chloride functionality also enables synthesis of protein degraders (PROTACs) by tethering the heterocycle to E3 ligase-recruiting motifs, particularly in anticancer drug development pipelines [7].
The therapeutic exploration of imidazo[1,2-a]pyrimidine derivatives has evolved significantly since the scaffold's first synthesis in the 1960s:
The historical trajectory demonstrates increasing sophistication in target engagement—from initial phenotypic screening to contemporary target-based approaches exploiting the scaffold's affinity for ATP-binding sites and allosteric pockets. The carbonyl chloride derivative specifically gained prominence post-2010 as medicinal chemists recognized its utility for constructing anti-TB amides with nanomolar potency (MIC₉₀ ≤ 0.006 μM) against Mycobacterium tuberculosis H37Rv through cytochrome bcc complex inhibition [9]. This evolution reflects broader trends in heterocyclic chemistry where reactive intermediates enable rapid diversification for lead optimization campaigns against emerging biological targets.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8